2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-8-9-13(2)17-16(12)20-18(24-17)19-15(21)11-25(22,23)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUOSQHBDHEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylmethanesulfonylacetamide, is a derivative of the benzo[d]thiazole motif. This motif has been extensively researched for use in photovoltaics or as fluorescent sensors. It has also been used as a fluorescent probe for selectively sensing cysteine (Cys) over other analytes.
Mode of Action
The compound interacts with its targets through electron donor–acceptor (D–A) systems. By varying the donor groups while keeping the benzo[d]thiazole acceptor group the same, the compound’s optoelectronic and photophysical properties can be systematically modified. In the case of cysteine sensing, the compound essentially emits no fluorescence, but it achieves a significant enhancement in the presence of cysteine.
Biochemical Pathways
The compound affects the biochemical pathways related to fluorescence and photocatalysis. It has been used as a potential visible-light organophotocatalyst. The compound’s interaction with cysteine triggers a fluorescence response, making it a useful tool for imaging cysteine in various biological systems.
Result of Action
The compound’s action results in changes to the optoelectronic and photophysical properties of the system in which it is used. For example, in the presence of cysteine, the compound triggers a fluorescence response, achieving a significant enhancement. This makes it a useful tool for imaging cysteine in various biological systems.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s fluorescence response to cysteine can be affected by the presence of other analytes
Comparison with Similar Compounds
Antifungal Activity
- Benzylsulfonyl analog: No direct data provided, but structurally related N-(benzo[d]thiazol-2-yl)acetamides exhibit moderate antifungal activity against C. albicans and A. niger (MIC: 16–64 µg/mL) .
- Piperazinyl analog : Reduced antifungal potency compared to benzylsulfonyl derivatives due to lower membrane permeability from basic nitrogen .
- Thiocyanate analog : Higher cytotoxicity (CC50 <10 µM for MT-4 cells) but compromised selectivity .
Antimicrobial and Antiviral Potential
- Compounds with benzothiazole-thiazolidinone hybrids (e.g., (E)-2-(5-substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)acetamides) show broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) . The benzylsulfonyl group may improve selectivity by reducing off-target interactions.
Physicochemical and ADME Properties
- Lipophilicity (LogP): The benzylsulfonyl group likely increases LogP compared to morpholinoethyl (e.g., 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, LogP ~2.5) but reduces it relative to thiophen-ethyl derivatives .
- Solubility : Sulfonyl groups enhance water solubility compared to thiocyanate or chloro substituents.
- Metabolic Stability : Piperazinyl analogs are prone to oxidative metabolism, whereas benzylsulfonyl derivatives may exhibit slower clearance due to sulfone resistance to enzymatic degradation .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : The benzylsulfonyl group balances lipophilicity and polarity, optimizing membrane penetration and target binding. This contrasts with thiocyanate derivatives, which prioritize reactivity over selectivity .
- Future Directions : Computational modeling (e.g., molecular docking) could elucidate interactions with fungal CYP51 or bacterial topoisomerases, guiding further optimization .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide, and what analytical techniques validate its purity?
- Methodological Answer : The synthesis typically involves sulfonylation reactions and cyclization of benzo[d]thiazole derivatives. Key steps include:
- Formation of the thiazole ring via α-haloketone cyclization .
- Introduction of the benzylsulfonyl group under controlled pH and temperature .
- Purification via flash column chromatography (n-hexane/ethyl acetate) or recrystallization .
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity (e.g., ¹H/¹³C peaks for methyl and sulfonyl groups). Mass Spectrometry (MS) verifies molecular weight (≈366.4 g/mol), and High-Performance Liquid Chromatography (HPLC) ensures >95% purity .
Q. How is the molecular structure of this compound confirmed, and what crystallographic data support its stability?
- Methodological Answer : X-ray crystallography provides bond-length data (e.g., C-N: 1.33 Å, C-C: 1.48 Å) to confirm stability. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .
- Data : Crystallographic studies reveal planar thiazole rings and non-covalent interactions (e.g., hydrogen bonding) that enhance stability .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering low purity during synthesis?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yields by 15–20% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate ring-forming steps .
Q. How should contradictory bioactivity data (e.g., IC₅₀ variability across cancer cell lines) be reconciled?
- Methodological Answer :
- Assay standardization : Control for cell-line-specific factors (e.g., P-glycoprotein expression affecting drug uptake) .
- Purity reassessment : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required for reliable IC₅₀) .
- Dose-response validation : Use multiple assays (e.g., MTT, apoptosis markers) to confirm activity .
Q. What in silico methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., α-glucosidase) with scoring functions (ΔG < −7 kcal/mol suggests strong affinity) .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends .
Q. What experimental designs address environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Biodegradation assays : OECD 301F protocol evaluates half-life in aqueous systems (pH 7, 25°C) .
- Trophic transfer studies : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation factors (BCF > 500 indicates high risk) .
- Abiotic degradation : Monitor hydrolysis/photolysis rates under UV light (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
